An In-Depth Technical Guide to the Physical and Chemical Properties of Ampyrone-d3
An In-Depth Technical Guide to the Physical and Chemical Properties of Ampyrone-d3
For Researchers, Scientists, and Drug Development Professionals
Ampyrone-d3, the deuterated form of Ampyrone (also known as 4-aminoantipyrine), serves as a crucial tool in various scientific applications, including bioanalysis and metabolic studies.[1] Its near-identical physicochemical properties to the parent compound, combined with a distinct mass difference, make it an ideal internal standard for mass spectrometry-based quantification.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of Ampyrone-d3, details on relevant experimental protocols, and visualizations of its mechanism of action and applications.
Core Physical and Chemical Properties
The incorporation of three deuterium atoms into the Ampyrone structure results in a nominal increase in molecular weight, which is the basis for its utility as an internal standard.[1] Other physical properties such as melting point, boiling point, and solubility are expected to be nearly identical to those of the non-deuterated Ampyrone.
| Property | Value (Ampyrone-d3) | Value (Ampyrone) |
| Synonyms | 4-Aminoantipyrine-d3, 4-Aminophenazone-d3 | 4-Aminoantipyrine, 4-Aminophenazone, 4-AAP |
| CAS Number | 1329792-51-9[1] | 83-07-8[4][5] |
| Molecular Formula | C₁₁H₁₀D₃N₃O[1] | C₁₁H₁₃N₃O[4][5][6] |
| Molecular Weight | 206.26 g/mol [1] | 203.24 g/mol [5][6][7] |
| Appearance | - | Yellow solid[8] |
| Melting Point | Not specified, expected to be ~105-110 °C | 105–110 °C[8][9] |
| Boiling Point | Not specified, expected to be ~309 °C | 309 °C (decomposes)[8][9] |
| Solubility | Not specified, expected to be similar to Ampyrone | Soluble in water, ethanol, and benzene; sparingly soluble in ether.[5][8] |
Experimental Protocols
Protocol for Use as an Internal Standard in LC-MS
Deuterated compounds like Ampyrone-d3 are considered the gold standard for internal standards in quantitative mass spectrometry due to their ability to co-elute with the analyte and experience similar matrix effects, thus correcting for variations in sample preparation and instrument response.[2][11]
Objective: To accurately quantify Ampyrone in a biological matrix (e.g., plasma, whole blood) using Ampyrone-d3 as an internal standard.[12]
Methodology:
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Preparation of Stock Solutions: Prepare a stock solution of the Ampyrone analyte and a separate stock solution of Ampyrone-d3 (internal standard) in a suitable solvent (e.g., methanol) at a known concentration.
-
Sample Spiking: Add a precise volume of the Ampyrone-d3 internal standard stock solution to each unknown sample, calibration standard, and quality control sample at the very beginning of the sample preparation process.[2]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the spiked sample, add 300 µL of a precipitation agent (e.g., a mixture of zinc sulfate and an organic solvent like methanol or acetonitrile).[12]
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Extraction: Carefully transfer the supernatant to a clean tube or vial for analysis.
-
LC-MS/MS Analysis:
-
Inject an aliquot of the supernatant into the liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Employ a suitable chromatographic method (e.g., reverse-phase chromatography) to separate the analyte from other matrix components.[13] The deuterated internal standard should ideally co-elute with the non-labeled analyte.[3]
-
Detect the analyte and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for both Ampyrone and Ampyrone-d3.
-
-
Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown samples by comparing it to a calibration curve generated from the standards.[2]
Visualizations: Signaling Pathways and Experimental Workflows
Mechanism of Action: COX Inhibition
Ampyrone functions as a non-selective cyclooxygenase (COX) inhibitor.[1][14] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[15][16] By inhibiting COX, Ampyrone reduces the synthesis of prostaglandins like PGE2, leading to its anti-inflammatory, analgesic, and antipyretic effects.[1][14]
Caption: Ampyrone's inhibition of COX enzymes blocks prostaglandin synthesis.
Workflow: Use as an Internal Standard
The fundamental principle of using a deuterated internal standard is to normalize the analytical signal of the target analyte, thereby improving accuracy and precision by correcting for procedural variability.[2]
Caption: Experimental workflow for bioanalysis using Ampyrone-d3 as an internal standard.
Application: Optical Clearing Agent
Ampyrone can also be used as a reversible optical clearing agent, which enhances the transparency of biological tissues for imaging.[1][14] This process works by matching the refractive indices of the tissue components, thereby reducing light scattering.[17][18]
Caption: Workflow of Ampyrone as an optical clearing agent for tissue imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Ampyrone [webbook.nist.gov]
- 5. Ampyrone [drugfuture.com]
- 6. GSRS [precision.fda.gov]
- 7. 4-Aminoantipyrine | C11H13N3O | CID 2151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Aminoantipyrine - Sciencemadness Wiki [sciencemadness.org]
- 9. Ampyrone - Wikipedia [en.wikipedia.org]
- 10. CN106699664A - Synthetic process of 4-ampyrone product - Google Patents [patents.google.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. texilajournal.com [texilajournal.com]
- 13. A rapid analytical method for cholecalciferol (vitamin D3) in fortified infant formula, milk and milk powder using Diels-Alder derivatisation and liquid chromatography-tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 17. biorxiv.org [biorxiv.org]
- 18. mdpi.com [mdpi.com]
